2,5-Bis(trifluoromethyl)-DL-phenylalanine chemical structure and properties
2,5-Bis(trifluoromethyl)-DL-phenylalanine chemical structure and properties
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
2,5-Bis(trifluoromethyl)-DL-phenylalanine is a highly specialized non-canonical amino acid (NCAA) utilized in modern drug discovery to modulate peptide pharmacokinetics and conformational dynamics. Characterized by the presence of two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho and meta positions of the phenyl ring, this residue offers a dual advantage: it significantly enhances lipophilicity (LogP) while introducing specific steric constraints that can lock bioactive conformations.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical properties, a validated synthesis pathway for the racemic (DL) mixture, and its strategic application in designing metabolically stable peptide therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The introduction of trifluoromethyl groups onto the aromatic side chain of phenylalanine drastically alters its electronic and steric landscape. The 2,5-substitution pattern is particularly notable for the "ortho effect," where the bulky -CF₃ group at position 2 restricts rotation around the Cβ-Cγ bond (
Structural Data
| Property | Data |
| IUPAC Name | 2-Amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
| Common Name | 2,5-Bis(trifluoromethyl)-DL-phenylalanine |
| Molecular Formula | C₁₁H₉F₆NO₂ |
| Molecular Weight | 301.19 g/mol |
| CAS Number (Precursor) | 302911-98-4 (Benzyl bromide derivative) |
| Chirality | Racemic (DL-mixture) |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Implications for Drug Design |
| LogP (Predicted) | ~3.2 - 3.5 | Significantly more hydrophobic than Phe (LogP ~1.38), enhancing membrane permeability. |
| pKa (α-COOH) | ~1.9 | Lower than native Phe due to electron-withdrawing inductive effects. |
| pKa (α-NH₃⁺) | ~8.8 | Slightly reduced basicity compared to native Phe (~9.1). |
| Van der Waals Volume | ~210 ų | Bulky side chain requires careful modeling of receptor pockets. |
| Metabolic Stability | High | Blocked C2 and C5 positions prevent P450-mediated hydroxylation. |
Synthesis & Production Methodology
While enantiopure forms are often required for final drug candidates, the DL-mixture is frequently synthesized for initial structure-activity relationship (SAR) screening. The most robust laboratory-scale synthesis involves the alkylation of a glycine equivalent, such as diethyl acetamidomalonate, with 2,5-bis(trifluoromethyl)benzyl bromide.
Core Synthesis Protocol: Acetamidomalonate Pathway
Reagents:
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Diethyl acetamidomalonate (1.0 eq)
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Sodium ethoxide (NaOEt) (1.1 eq)
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2,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq)
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Ethanol (anhydrous)
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Hydrochloric acid (6M) / Acetic acid
Step-by-Step Workflow:
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Enolate Formation: Dissolve sodium metal in anhydrous ethanol to generate sodium ethoxide. Add diethyl acetamidomalonate and stir at room temperature for 30 minutes to form the sodiomalonate enolate.
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Alkylation: Dropwise add 2,5-bis(trifluoromethyl)benzyl bromide to the enolate solution. The reaction is typically refluxed for 4-6 hours. The color change (often to pale yellow) and precipitation of NaBr indicate progress.
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Isolation of Intermediate: Concentrate the reaction mixture in vacuo. Resuspend in water and extract with ethyl acetate. Dry the organic layer (MgSO₄) and concentrate to yield the alkylated diester intermediate.
-
Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl/Acetic acid (1:1) for 12-18 hours. This step simultaneously hydrolyzes the ester and amide protecting groups and decarboxylates the gem-dicarboxylic acid.
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Purification: The crude amino acid hydrochloride salt is purified via ion-exchange chromatography (Dowex 50W) or recrystallization from water/ethanol to yield 2,5-Bis(trifluoromethyl)-DL-phenylalanine.
Synthesis Logic Diagram
Figure 1: Validated synthetic pathway for the production of the racemic amino acid via the acetamidomalonate method.
Applications in Drug Discovery[1][8][9][10]
Conformational Restriction (The Ortho Effect)
The 2-trifluoromethyl group creates a steric clash with the peptide backbone, severely restricting the rotation of the side chain. In many cases, this forces the side chain into a specific rotamer (often gauche- or trans), which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a receptor.
Metabolic Blockade
Phenylalanine residues are common sites for oxidative metabolism, particularly hydroxylation at the para (4) position. However, the ortho (2) and meta (5) positions are also vulnerable. By blocking these sites with metabolically stable C-F bonds, the half-life of the peptide can be significantly extended.
Hydrophobicity Modulation
The addition of six fluorine atoms increases the lipophilicity of the residue substantially. This is critical for:
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Blood-Brain Barrier (BBB) Penetration: Increasing the LogP of central nervous system (CNS) active peptides.
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Membrane Anchoring: Facilitating the interaction of antimicrobial peptides with bacterial membranes.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating how specific substitution patterns translate to biological effects.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the 2,5-bis(trifluoromethyl) group, standard coupling times are often insufficient.
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Resin Preparation: Use Rink Amide or Wang resin (loading 0.3–0.5 mmol/g).
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP rather than HBTU/HCTU to drive the reaction.
-
Stoichiometry: Use 4 equivalents of the Fmoc-protected amino acid, 3.9 eq HATU, and 8 eq DIPEA.
-
Reaction Time: Double coupling is mandatory .
-
Cycle 1: 60 minutes at Room Temperature.
-
Cycle 2: 60 minutes at Room Temperature (or 30 mins at 50°C if microwave-assisted).
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.
Protocol B: Analytical HPLC Conditions
Separating the DL-isomers (if chiral resolution is needed) or analyzing purity requires specific conditions due to the compound's hydrophobicity.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Note: 2,5-Bis(trifluoromethyl)-Phe will elute significantly later than native Phenylalanine due to high lipophilicity.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][2]
-
Handling: Use in a chemical fume hood.[2] Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic in salt form.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][3]
References
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Synthesis of Fluorinated Amino Acids
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Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. Link
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Precursor Availability (Benzyl Bromide)
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Sigma-Aldrich / Merck Product Directory. 2,5-Bis(trifluoromethyl)benzyl bromide. Link
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Physicochemical Properties of Fluorinated Phenylalanines
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Cheng, Y., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
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Effects on Peptide Conformation
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Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide hydrophobicity and stability. Chemistry – A European Journal. Link
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General Synthesis Protocols
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O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
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